3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Overview
Description
3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thieno[2,3-c]pyridine core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the diethyl ester groups: This step often involves esterification reactions under acidic or basic conditions.
Attachment of the 4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido group: This step typically involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating receptor activity: Binding to a receptor and either activating or blocking its signaling pathway.
Altering cellular pathways: Affecting various signaling pathways within the cell, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Piperidine derivatives: Compounds containing the piperidine ring, which may have different substituents and exhibit different pharmacological effects.
Sulfonylbenzamido derivatives: Compounds with the sulfonylbenzamido group, which may have different core structures and applications.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O7S2/c1-4-35-25(31)22-20-12-13-28(26(32)36-5-2)16-21(20)37-24(22)27-23(30)18-6-8-19(9-7-18)38(33,34)29-14-10-17(3)11-15-29/h6-9,17H,4-5,10-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQKRAHALDMBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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